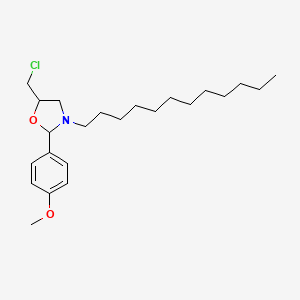
5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine is a complex organic compound that belongs to the class of oxazolidines. This compound is characterized by the presence of a chloromethyl group, a dodecyl chain, and a methoxyphenyl group attached to the oxazolidine ring. Oxazolidines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with dodecylamine to form an imine intermediate. This intermediate is then subjected to cyclization with formaldehyde and hydrochloric acid to yield the desired oxazolidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Various reduced derivatives of the oxazolidine ring
Substitution: Substituted oxazolidines with different functional groups
科学研究应用
5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of 5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-(Chloromethyl)-3-dodecyl-2-(4-hydroxyphenyl)-1,3-oxazolidine
- 5-(Chloromethyl)-3-dodecyl-2-(4-ethylphenyl)-1,3-oxazolidine
- 5-(Chloromethyl)-3-dodecyl-2-(4-nitrophenyl)-1,3-oxazolidine
Uniqueness
5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The dodecyl chain also imparts specific hydrophobic properties, making it suitable for applications in materials science and drug delivery.
属性
CAS 编号 |
95240-35-0 |
|---|---|
分子式 |
C23H38ClNO2 |
分子量 |
396.0 g/mol |
IUPAC 名称 |
5-(chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine |
InChI |
InChI=1S/C23H38ClNO2/c1-3-4-5-6-7-8-9-10-11-12-17-25-19-22(18-24)27-23(25)20-13-15-21(26-2)16-14-20/h13-16,22-23H,3-12,17-19H2,1-2H3 |
InChI 键 |
QDVLPHHZCQRSBG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN1CC(OC1C2=CC=C(C=C2)OC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
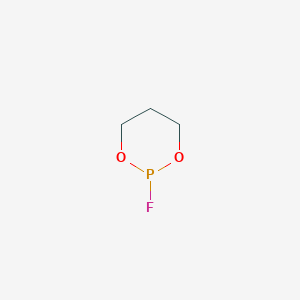
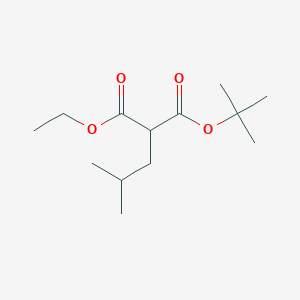
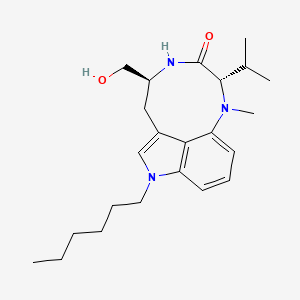
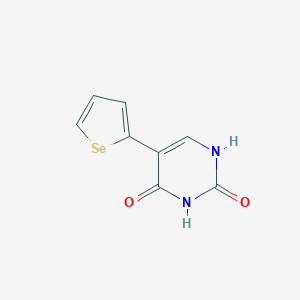
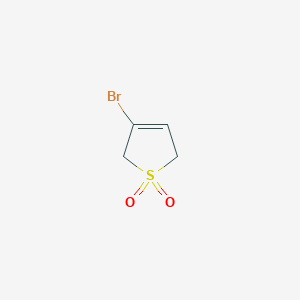
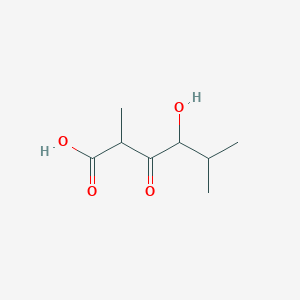
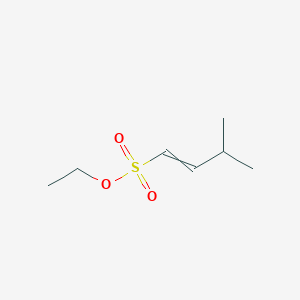
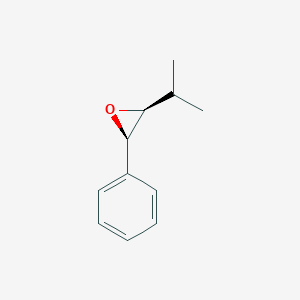
![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
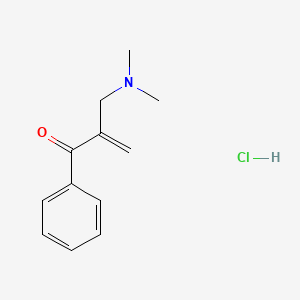
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
